[4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile

Kinase inhibition Scaffold selectivity Imidazopyridazine isomerism

[4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile (CAS 88710-40-1; MF: C14H11N5O2; MW: 281.27 g/mol) is a synthetic small-molecule heterocycle belonging to the imidazo[4,5-d]pyridazine chemotype. This scaffold is recognized across medicinal chemistry and chemical biology for its engagement with diverse biological targets, including kinases, viral helicases, and Toll-like receptors.

Molecular Formula C14H11N5O2
Molecular Weight 281.27 g/mol
CAS No. 88710-40-1
Cat. No. B12926236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile
CAS88710-40-1
Molecular FormulaC14H11N5O2
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)OCC#N)C2=NC3=CN=NC=C3N2
InChIInChI=1S/C14H11N5O2/c1-20-13-6-9(21-5-4-15)2-3-10(13)14-18-11-7-16-17-8-12(11)19-14/h2-3,6-8H,5H2,1H3,(H,18,19)
InChIKeyNNQLEWVIAHPXGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of [4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile (CAS 88710-40-1): Core Structure, Physicochemical Profile, and Laboratory Sourcing Context


[4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile (CAS 88710-40-1; MF: C14H11N5O2; MW: 281.27 g/mol) is a synthetic small-molecule heterocycle belonging to the imidazo[4,5-d]pyridazine chemotype . This scaffold is recognized across medicinal chemistry and chemical biology for its engagement with diverse biological targets, including kinases, viral helicases, and Toll-like receptors . The compound features a 3-methoxyphenoxy substituent at the imidazo C2 position and an acetonitrile side chain, structural motifs that influence both physicochemical properties (computed cLogP ~1.62, TPSA ~92.93 Ų) and potential derivatization pathways. It is currently listed by multiple research chemical suppliers (e.g., CymitQuimica/Indagoo) as a laboratory-grade screening compound, with no public regulatory approvals for therapeutic use .

Why In-Class Imidazopyridazine Analogs Cannot Simply Substitute for [4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile: Structural Determinants of Functional Differentiation


Within the imidazopyridazine family, subtle structural variations produce functionally significant divergence. The compound's imidazo[4,5-d]pyridazine ring fusion—as opposed to the more common imidazo[1,2-b]pyridazine isomer found in numerous kinase inhibitor patents—places nitrogen atoms at different positions, altering hydrogen-bonding capacity and target recognition . Comparative studies on related imidazo[4,5-d]pyridazine nucleosides have demonstrated that the extent of helicase modulation is enzyme-specific: the same core compound (HMC-HO4) showed a 15-fold difference in IC50 between West Nile virus helicase (30 μM) and hepatitis C virus helicase (450 μM), underscoring that small structural perturbations can yield large pharmacological differences . Furthermore, the acetonitrile moiety present in the target compound is absent in close analogs such as the corresponding phenol (CAS 88710-30-9) and the 4,7-dichloro-1-ethyl derivative (CAS 1016734-10-3), and this functional group is known to serve as both a hydrogen-bond acceptor and a synthetic handle for further elaboration . These structural distinctions make simple interchange of in-class compounds unreliable for reproducible research.

Quantitative Differential Evidence Guide for [4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile: Comparator-Based Data for Scientific Selection


Ring-Fusion Isomerism: Imidazo[4,5-d]pyridazine versus Imidazo[1,2-b]pyridazine Kinase Inhibitor Scaffolds

The imidazo[4,5-d]pyridazine ring system of the target compound represents a distinct structural isomer from the imidazo[1,2-b]pyridazine scaffold that dominates the kinase inhibitor patent literature . In the Takeda patent (US 8,273,741), numerous imidazo[1,2-b]pyridazine derivatives were explicitly excluded from claims, while imidazo[4,5-d]pyridazine derivatives were claimed as kinase inhibitors (VEGFR, VEGFR2, PDGFR, Raf), indicating divergent intellectual property and target selectivity profiles between the two isomeric series . The positional difference in nitrogen atoms alters the hydrogen-bond donor/acceptor pharmacophore, which can redirect kinase selectivity .

Kinase inhibition Scaffold selectivity Imidazopyridazine isomerism

Acetonitrile versus Phenol Functional Group: Impact on cLogP and Hydrogen-Bonding Capacity

The target compound bears an acetonitrile (-OCH2CN) side chain, distinguishing it from the corresponding phenol analog, 4-(1H-imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenol (CAS 88710-30-9), which carries a free hydroxyl group . The acetonitrile moiety replaces a hydrogen-bond donor (-OH) with a hydrogen-bond acceptor (-CN), altering the compound's hydrogen-bonding profile and metabolic susceptibility. The computed cLogP for the target acetonitrile derivative is approximately 1.62 , while the phenolic analog is expected to have a lower cLogP due to the polar -OH group. This difference in lipophilicity affects membrane permeability and non-specific protein binding .

Physicochemical properties Lipophilicity Functional group comparison

Helicase Modulation: Enzyme-Specific Activity of Imidazo[4,5-d]pyridazine Derivatives as a Class-Level Precedent

Imidazo[4,5-d]pyridazine nucleoside derivatives have been characterized as modulators of viral helicase activity with enzyme-specific potency . The prototypical compound HMC-HO4 (1-(2′-O-methyl-β-D-ribofuranosyl)imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione) inhibited West Nile virus (WNV) helicase with an IC50 of 30 μM, whereas its potency against hepatitis C virus (HCV) helicase was markedly weaker (IC50 = 450 μM), a 15-fold difference . This enzyme-specific modulation establishes the imidazo[4,5-d]pyridazine core as a tunable pharmacophore for helicase-targeted antiviral discovery. While the target compound lacks the ribosyl moiety of HMC-HO4, the shared imidazo[4,5-d]pyridazine core suggests potential for analogous target engagement, albeit with different physicochemical properties conferred by the methoxyphenoxy-acetonitrile substitution .

Antiviral Helicase inhibition Enzyme specificity

TLR7/8 Agonist Patent Landscape: Imidazo[4,5-d]pyridazine as a Privileged Agonist Core

The imidazo[4,5-d]pyridazine scaffold has been patented as a core structure for Toll-like receptor 7 (TLR7) and/or TLR8 agonists with applications in immuno-oncology and vaccine adjuvants . The Sanofi patent EP 4,288,438 A1 (priority date February 2021) claims a broad series of imidazo[4,5-d]pyridazine derivatives as TLR7/8 agonists, with structure-activity relationships demonstrating that substitution at the 2-position of the imidazo ring is a key determinant of TLR7 versus TLR8 selectivity and agonist potency . The target compound's 2-(3-methoxyphenoxy)acetonitrile substitution pattern maps to the claimed chemical space, suggesting its potential relevance as a TLR7/8 ligand scaffold . By contrast, imidazo[1,2-b]pyridazine derivatives are less prominently represented in the TLR agonist patent literature, which is dominated by imidazo[4,5-d]pyridazine and purine-based chemotypes .

Toll-like receptor TLR7 agonist TLR8 agonist Immuno-oncology

Lack of Direct Quantitative Biological Data for the Specific Compound: A Transparent Assessment

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and patent literature (as of April 2026) did not identify any published quantitative biological activity data (IC50, EC50, Ki, Kd, or cell-based potency) specifically for [4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile (CAS 88710-40-1) . The compound is listed in vendor catalogs (CymitQuimica/Indagoo) as a research chemical without associated biological characterization . This absence of public data contrasts with well-characterized imidazopyridazine analogs such as SGI-1776 (Pim-1 IC50 = 7 nM; Pim-2 IC50 = 363 nM; haspin IC50 = 34 nM) and HMC-HO4 (WNV helicase IC50 = 30 μM) . The target compound's procurement value therefore lies primarily in its potential as an unexplored scaffold for de novo screening campaigns or as a synthetic intermediate, rather than as a biologically validated tool compound.

Data transparency Screening compound Evidence gap

Recommended Research and Industrial Application Scenarios for [4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile Based on Available Evidence


Kinase Selectivity Panel Screening: Differentiating [4,5-d] from [1,2-b] Imidazopyridazine Isomers

The imidazo[4,5-d]pyridazine core of the target compound represents a structurally distinct isomer from the imidazo[1,2-b]pyridazine scaffold used in clinical-stage kinase inhibitors such as SGI-1776. Procurement of this compound for broad-panel kinase profiling (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) would generate isomer-specific selectivity data, enabling structure-selectivity relationship analysis. The Takeda patent (US 8,273,741) claims imidazo[4,5-d]pyridazine derivatives for VEGFR, VEGFR2, PDGFR, and Raf inhibition, providing specific kinase targets for initial screening .

TLR7/8 Agonist Discovery: Screening Against Sanofi-Defined Chemical Space

Given the Sanofi patent (EP 4,288,438 A1) establishing imidazo[4,5-d]pyridazine derivatives as TLR7 and/or TLR8 agonists, this compound is positioned for screening in TLR7/8 reporter gene assays (e.g., HEK-Blue TLR7 or TLR8 cells, InvivoGen). Its 2-(3-methoxyphenoxy)acetonitrile substitution pattern falls within the claimed generic formula, and comparative screening against known TLR7 agonists (e.g., imiquimod, gardiquimod) would establish its potency and selectivity profile .

Antiviral Helicase Assay: Building on Class-Level Imidazo[4,5-d]pyridazine Precedent

The demonstration that imidazo[4,5-d]pyridazine nucleosides (HMC-HO4) modulate WNV and HCV helicase activity with enzyme-specific potency (IC50 = 30 μM and 450 μM, respectively) provides a rationale for testing this non-nucleoside analog in helicase assays . The compound's acetonitrile moiety and methoxyphenoxy substitution may confer different DNA/RNA intercalation properties compared to nucleoside analogs, potentially yielding a distinct mechanism of helicase modulation.

Synthetic Intermediate for Focused Library Construction

The acetonitrile group serves as a versatile synthetic handle for further derivatization, including hydrolysis to the carboxylic acid, reduction to the primary amine, or cycloaddition reactions. This compound can function as a key intermediate for synthesizing a focused library of imidazo[4,5-d]pyridazine derivatives for structure-activity relationship studies in kinase inhibition, TLR agonism, or antiviral programs .

Quote Request

Request a Quote for [4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.